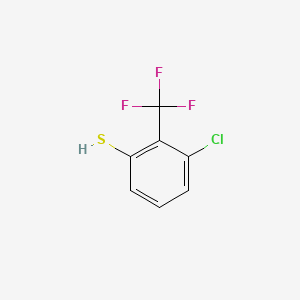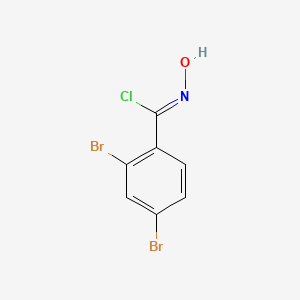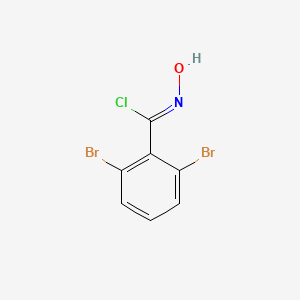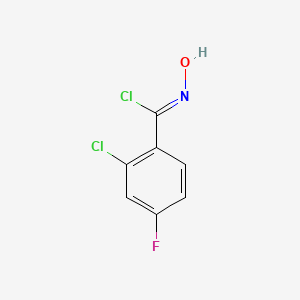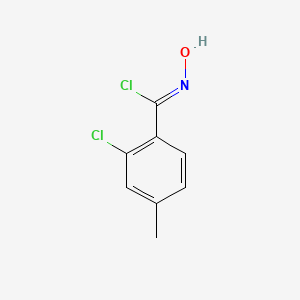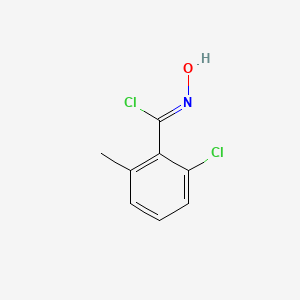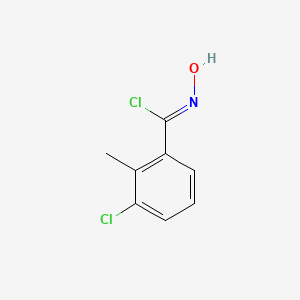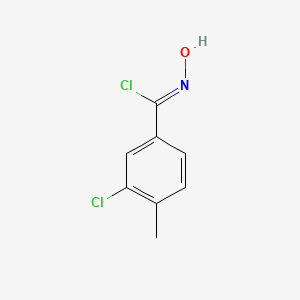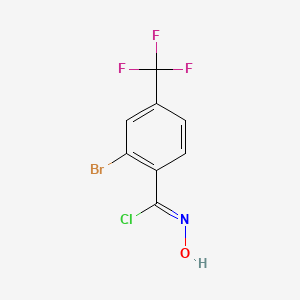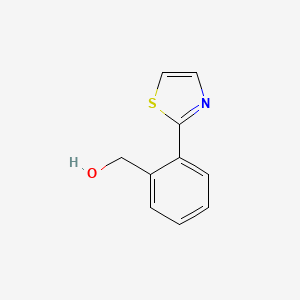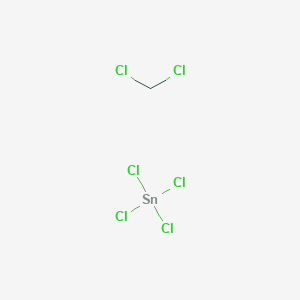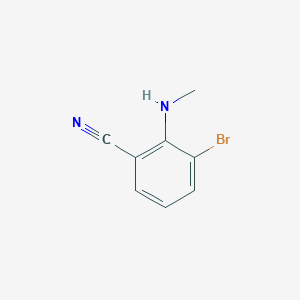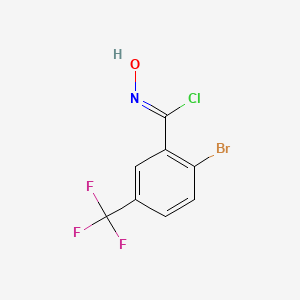
2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride is a compound of significant interest in the field of synthetic chemistry This compound features a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation . The reaction conditions are generally mild, often performed at room temperature with visible light sources like fluorescent bulbs or blue LED lamps .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced photoredox catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Radical Reactions: The trifluoromethyl group can be involved in radical reactions, particularly under photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and various nucleophiles for substitution reactions. Photoredox catalysts and visible light sources are often employed to facilitate radical reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can produce complex fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride involves its ability to participate in radical reactions, particularly under photoredox catalysis. The trifluoromethyl group can generate radicals that interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Trifluoromethyl sulfonyl chloride: Known for its use in radical trifluoromethylation reactions.
α-(trifluoromethyl)styrenes: Versatile intermediates for the synthesis of more complex fluorinated compounds.
Uniqueness
What sets 2-Bromo-N-hydroxy-5-(trifluoromethyl)benZimidoyl chloride apart is its combination of bromine, hydroxyl, and trifluoromethyl groups, which confer unique reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and the synthesis of diverse derivatives.
Eigenschaften
IUPAC Name |
(1Z)-2-bromo-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14-15/h1-3,15H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZKNPLMMPFCD-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C(=N/O)/Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
